![molecular formula C19H23N3O3 B12551578 Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate CAS No. 143057-12-9](/img/structure/B12551578.png)
Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate is an azo compound, which is a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (N=N). Azo compounds are known for their vivid colors and are widely used as dyes in various industries.
Preparation Methods
The synthesis of Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate typically involves a coupling reaction. The process begins with the diazotization of an aromatic amine, followed by a coupling reaction with an appropriate coupling component. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond. Industrial production methods may involve large-scale batch processes with stringent control over temperature, pH, and reactant concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo bond can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents.
Scientific Research Applications
Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate has several scientific research applications:
Nonlinear Optical Materials: Due to its nonlinear optical properties, this compound is studied for potential use in optical computing, phase conjugation, and all-optical switching.
Biological Studies: Azo compounds are often used in biological studies to understand enzyme interactions and metabolic pathways.
Industrial Dyes: The vivid colors of azo compounds make them suitable for use as dyes in textiles, food, and cosmetics.
Mechanism of Action
The mechanism of action of Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate involves its interaction with light and other electromagnetic fields. The compound’s nonlinear optical properties are due to the delocalization of electrons across the azo bond and the aromatic rings. This delocalization allows the compound to interact with light in unique ways, making it useful in various optical applications .
Comparison with Similar Compounds
Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate can be compared with other azo compounds such as:
Ethyl 4-aminobenzoate: A simpler azo compound used in similar applications but with different optical properties.
Ethyl 4-(dimethylamino)benzoate: Another azo compound with distinct chemical and physical properties. The uniqueness of this compound lies in its specific structure, which imparts unique optical and chemical properties, making it suitable for advanced scientific research and industrial applications.
Properties
CAS No. |
143057-12-9 |
|---|---|
Molecular Formula |
C19H23N3O3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
ethyl 4-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C19H23N3O3/c1-3-22(13-14-23)18-11-9-17(10-12-18)21-20-16-7-5-15(6-8-16)19(24)25-4-2/h5-12,23H,3-4,13-14H2,1-2H3 |
InChI Key |
KJYMVRALWMFNPA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


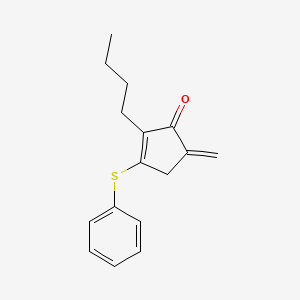
![Cyclobuta[B]furo[2,3-D]pyridine](/img/structure/B12551510.png)
![2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine](/img/structure/B12551511.png)

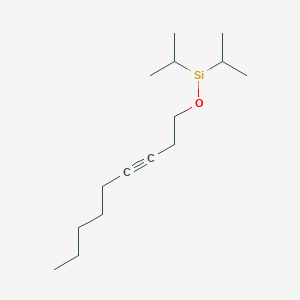
![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)
![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)
![Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]-](/img/structure/B12551546.png)
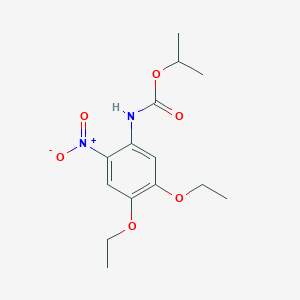
![Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B12551550.png)
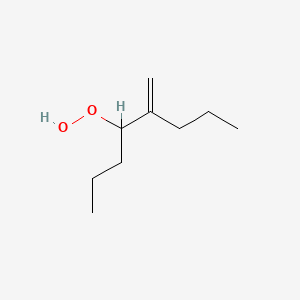
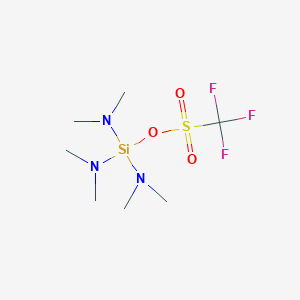

![Benzene, 1-[(2,2-dimethyl-6-methylenecyclohexyl)methyl]-4-methoxy-](/img/structure/B12551558.png)
